4-[1-(5-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one
Descripción
4-[1-(5-Chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one is a heterocyclic compound featuring a benzoxazole core substituted with a chlorine atom at the 5-position, an azetidine (4-membered saturated ring) at the 2-position, and a piperazin-2-one (a 6-membered lactam) linked to the azetidine.
Propiedades
IUPAC Name |
4-[1-(5-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2/c15-9-1-2-12-11(5-9)17-14(21-12)19-6-10(7-19)18-4-3-16-13(20)8-18/h1-2,5,10H,3-4,6-8H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOGCOHHUHQOIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2CN(C2)C3=NC4=C(O3)C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with key analogs from diverse pharmacological classes.
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Core Rigidity vs. Flexibility: The target compound’s azetidine (4-membered ring) introduces rigidity compared to diazepane (7-membered) in orexin antagonists . Piperazin-2-one (lactam) offers hydrogen-bonding capability, contrasting with ketone-linked piperazines (e.g., ), which may exhibit different metabolic stability or solubility .
Substituent Effects: The 5-chloro-benzoxazole moiety is conserved in orexin receptor antagonists (e.g., –4), suggesting its role in hydrophobic interactions or π-stacking with receptors . Analogous bivalent ligands () use longer alkyl linkers (butyl/pentyl) to connect heterocycles, which may enhance dual-target engagement but reduce bioavailability compared to the compact azetidine-piperazinone system .
Research Implications and Limitations
- Pharmacological Potential: The structural similarities to orexin receptor antagonists (e.g., 5-chloro-benzoxazole, azetidine/diazepane cores) suggest the target compound may share this activity, though direct functional data is absent in the provided evidence .
- Knowledge Gaps: No comparative data on binding affinity, solubility, or metabolic stability were found in the evidence. Further studies are needed to validate hypotheses about target selectivity and pharmacokinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
